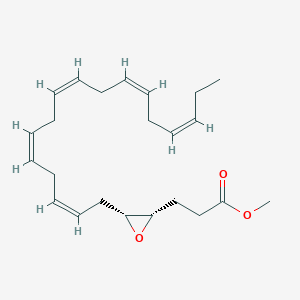

(+/-)4(5)-EpDPA methyl ester

Description

Contextualization within Polyunsaturated Fatty Acid (PUFA) Metabolism

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules known as oxylipins. mdpi.commdpi.com The metabolism of PUFAs occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. mdpi.commdpi.com While the COX and LOX pathways and their resulting prostaglandins (B1171923) and leukotrienes are well-characterized, the CYP pathway yields a distinct class of metabolites with potent biological activities. mdpi.comnih.gov

Docosahexaenoic acid (DHA), an omega-3 PUFA, is a crucial substrate in these metabolic cascades. wikipedia.orgfrontiersin.org Its metabolism gives rise to a variety of bioactive compounds, including resolvins, protectins, maresins, and the focus of this article, epoxydocosapentaenoic acids (EpDPAs). nih.govresearchgate.net These metabolites are integral to the body's ability to modulate inflammation, regulate vascular tone, and maintain tissue homeostasis. nih.govpnas.orgbohrium.com

Role of Cytochrome P450 (CYP450) Pathways in Docosahexaenoic Acid (DHA) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of various endogenous and exogenous compounds, including PUFAs. nih.govfrontiersin.org Specifically, CYP epoxygenases catalyze the conversion of the double bonds within the DHA molecule to epoxides, forming EpDPAs. wikipedia.orgnih.gov Different CYP isoforms exhibit varying degrees of activity and regioselectivity towards DHA. nih.govresearchgate.net For instance, members of the CYP1A, CYP2C, CYP2J, and CYP2E subfamilies show a preference for epoxidizing the omega-3 double bond of DHA. nih.gov

The metabolism of DHA by CYP enzymes can also lead to the formation of hydroxylated products, known as hydroxydocosahexaenoic acids (HDoHEs). frontiersin.orgpnas.org The specific outcome of the reaction—epoxidation versus hydroxylation—depends on the particular CYP isoform involved. mdpi.com For example, some CYP4A enzymes, which primarily function as hydroxylases for other fatty acids, can exhibit increased epoxygenase activity towards DHA. nih.gov This intricate enzymatic processing results in a diverse array of DHA-derived metabolites, each with potentially unique biological functions. nih.gov

Origin and Significance of Epoxydocosapentaenoic Acids (EpDPAs) as Oxylipins

EpDPAs are oxylipin metabolites derived from the enzymatic epoxidation of DHA by CYP450 enzymes. wikipedia.orgcaymanchem.com As with other epoxy fatty acids, EpDPAs are generally considered to be short-lived signaling molecules. wikipedia.org They are rapidly metabolized in vivo, primarily through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts them into their corresponding diols, known as dihydroxydocosapentaenoic acids (DiHDPAs). wikipedia.orgresearchgate.net This rapid conversion suggests that EpDPAs primarily act as local mediators, influencing the function of the cells in which they are produced or neighboring cells in a paracrine fashion. wikipedia.org

The significance of EpDPAs lies in their diverse and potent biological activities. Research has indicated that these molecules can possess anti-inflammatory, vasodilatory, and anti-arrhythmic properties. nih.govmdpi.com Furthermore, specific EpDPA regioisomers have been shown to inhibit angiogenesis and tumor growth. caymanchem.comglpbio.com The formation of EpDPAs from the omega-3 fatty acid DHA is thought to contribute to some of the well-documented beneficial health effects associated with dietary omega-3 PUFA consumption. wikipedia.org

Purpose and Rationale for Utilizing (+/-)4(5)-EpDPA Methyl Ester as a Research Tool

In scientific investigations aimed at elucidating the precise biological roles of specific EpDPA regioisomers, the use of stable and pure compounds is paramount. The free acid form of EpDPAs can be unstable, making routine shipping and handling challenging. bertin-bioreagent.comcaymanchem.com To overcome this, (+/-)4(5)-EpDPA is often supplied as its methyl ester derivative, this compound. caymanchem.comcaymanchem.com

This methyl ester form provides a stable version of the compound that is suitable for storage and transportation. bertin-bioreagent.comcaymanchem.com For biological experiments, the active free acid, (+/-)4(5)-EpDPA, can be regenerated from the methyl ester through a careful process of base hydrolysis. caymanchem.comcaymanchem.com This allows researchers to have a reliable source of a specific EpDPA regioisomer to investigate its metabolic fate and biological effects in various experimental systems. While there are no published reports on the direct biological activity of this compound itself, its utility as a stable precursor for generating the active free acid is a critical tool for advancing research into the physiological and pathophysiological roles of EpDPAs. caymanchem.comcaymanchem.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-/t21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYKJDXNMZXEMM-AGCIBMADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies of +/ 4 5 Epdpa Methyl Ester

Chemical Synthesis Approaches for Epoxydocosapentaenoic Acids (EpDPAs)

EpDPAs are epoxide metabolites of the omega-3 fatty acid, docosahexaenoic acid (DHA). wikipedia.org DHA possesses six double bonds, and cytochrome P450 (CYP) epoxygenases can convert any of these into an epoxide, resulting in various regioisomers such as 4,5-EpDPA, 7,8-EpDPA, and 19,20-EpDPA. wikipedia.org While enzymatic synthesis offers high selectivity, chemical approaches are also employed, though they often yield complex mixtures of regioisomers and stereoisomers. csic.es The 4,5-EpDPA metabolite is noted to be relatively unstable. wikipedia.org

Stereoselective synthesis is crucial for obtaining specific enantiomers of a chiral product. pressbooks.pub When achiral reagents are used, a racemic mixture of enantiomers is typically formed. pressbooks.pub In the context of polyunsaturated fatty acids (PUFAs), achieving stereoselectivity in epoxidation is a significant challenge.

A prominent method for achieving stereocontrolled epoxidation is the Sharpless asymmetric epoxidation, which is particularly effective for allylic alcohols. rsc.org This method uses a titanium tetraisopropoxide catalyst in the presence of a chiral auxiliary, diethyl tartrate (DET), to direct the epoxidation to one face of the double bond. pressbooks.pub For example, the synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-docosahexaenoic acid, a precursor to resolvins D3 and D4, has been achieved using a strategy that includes an asymmetric Sharpless epoxidation step to install the epoxide with high stereocontrol. rsc.org

Enzymatic approaches are also highly effective for stereoselective synthesis. Epoxidation of DHA using the wild-type P450 enzyme BM3 from Bacillus megaterium yields exclusively (S,R) enantiomers of 19,20- and 16,17-EpDPAs. researchgate.net Fungal unspecific peroxygenases (UPOs), such as that from Agrocybe aegerita (AaeUPO), have demonstrated total S/R enantioselectivity (enantiomeric excess > 99%) in the epoxidation of n-3 fatty acids. mdpi.comnih.gov

Given the multiple double bonds in PUFAs like DHA, regioselectivity—the ability to oxidize a specific double bond—is a key challenge. nih.gov

Enzymatic Strategies: Enzymes often provide the highest degree of regioselectivity. Cytochrome P450 monooxygenases naturally synthesize EpDPAs from DHA, producing a range of regioisomers. nih.gov The specific isoform of the enzyme can influence which double bond is targeted. For instance, studies with the P450 BM3 enzyme show a preference for epoxidizing the terminal double bonds of DHA, yielding a mixture of 19,20-EpDPA and 16,17-EpDPA. researchgate.netnih.gov Fungal UPOs also exhibit remarkable regioselectivity. AaeUPO and Collariella virescens UPO (rCviUPO) show strict regioselectivity, catalyzing the epoxidation of n-3 and n-6 fatty acids almost exclusively at the terminal (n-3) double bond, with conversions reaching 91-97%. nih.govresearchgate.net

Chemical Strategies: Chemical epoxidation, often using peracids like m-chloroperbenzoic acid (m-CPBA), typically results in a complex mixture of mono-epoxides and other oxidized products, making it less effective for obtaining individual regioisomers. csic.es However, reaction conditions can be controlled to favor mono-epoxidation. The process generally involves reacting the PUFA with a percarboxylic acid, which is often generated in situ from a carboxylic acid (like formic or acetic acid) and hydrogen peroxide, sometimes with a mineral acid catalyst. researchgate.net The challenge lies in preventing further oxidation of the other double bonds and unwanted side reactions like the opening of the newly formed oxirane ring. mpob.gov.my

| Method | Catalyst/Enzyme | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Epoxidation | Cytochrome P450 BM3 (wild-type) | DHA | Preferential epoxidation of terminal double bonds, yielding a 4:1 mixture of 19,20-EpDPA and 16,17-EpDPA. | researchgate.net |

| Enzymatic Epoxidation | Fungal Peroxygenase (AaeUPO) | n-3 PUFAs | Strict regioselectivity for the terminal (n-3) double bond with >91% conversion to mono-epoxides. | mdpi.comnih.gov |

| Chemical Epoxidation | m-CPBA | PUFAs | Generally yields complex mixtures of mono- and di-epoxides. | csic.es |

| Chemoenzymatic Epoxidation | Immobilized Lipase B (Novozym 435) | Unsaturated FAMEs | Formation of peracids in situ, leading to high conversion (>99%) to epoxides under mild conditions. | nih.gov |

Esterification Techniques for the Generation of Methyl Esters

To improve stability for handling and analysis, EpDPAs are often converted to their methyl ester derivatives. glpbio.com This process, known as esterification or methylation, transforms the polar carboxylic acid functional group into a less polar methyl ester. sigmaaldrich.com

Several reliable protocols exist for the methylation of fatty acids. These methods are broadly categorized as acid-catalyzed or base-catalyzed.

Acid-Catalyzed Methylation: These methods are suitable for esterifying both free fatty acids and esterified fatty acids through transesterification. researchgate.net

Boron Trifluoride (BF₃)-Methanol: A common and effective method involves heating the fatty acid with a 10-12% solution of BF₃ in methanol. researchgate.netnih.gov This reagent acts as a catalyst, protonating the carboxyl group oxygen, making it more reactive towards the methanol. sigmaaldrich.com

Methanolic HCl: Another widely used technique involves heating the sample in a solution of hydrochloric acid in methanol (e.g., 1.2% HCl). This can be prepared from commercial concentrated HCl, offering a convenient alternative to anhydrous HCl solutions. nih.gov For complete conversion of some lipid types, extended reaction times (up to 16 hours) or higher temperatures may be necessary. nih.gov

Base-Catalyzed Transesterification: Base catalysts like sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol are very efficient for transesterification of glycerolipids but cannot esterify free fatty acids directly. nih.gov Therefore, a two-step process is often employed where lipids are first saponified with a base (e.g., KOH in ethanol) to release free fatty acids, which are then acidified and methylated using an acid catalyst like BF₃-methanol. nih.govresearchgate.net

A typical laboratory procedure for acid-catalyzed methylation involves dissolving the fatty acid sample in a solvent like hexane or toluene, adding the BCl₃-methanol or HCl-methanol reagent, and heating at 60-100°C for a duration ranging from a few minutes to several hours. sigmaaldrich.comnih.gov After the reaction, water is added, and the fatty acid methyl esters (FAMEs) are extracted into a nonpolar solvent like hexane. sigmaaldrich.com

The efficiency of methylation depends on several factors, including the catalyst, temperature, reaction time, and the molar ratio of reagents. The goal of optimization is to achieve a high yield of the desired methyl ester while minimizing side reactions.

For the epoxidation step that often precedes esterification, Response Surface Methodology (RSM) has been used to optimize conditions. uitm.edu.mycsic.es Key variables include reaction temperature, the molar ratio of hydrogen peroxide to unsaturation, and the molar ratio of organic acid to unsaturation. mpob.gov.myuitm.edu.my For example, one study found that an optimal epoxidation yield of 90.98% for fatty acid methyl esters was achieved at 65°C over 6 hours with specific molar ratios of hydrogen peroxide and acetic acid. uitm.edu.my Another optimization study determined the ideal conditions for epoxidizing Jatropha oil methyl esters to be a temperature of 70°C for 277 minutes with specific formic acid and hydrogen peroxide ratios. csic.es

For the methylation step itself, optimization involves balancing reaction time and temperature to ensure complete conversion without degrading the sensitive epoxide ring or unsaturated bonds. Acid-catalyzed reactions with 1.2% HCl at 100°C for 30-90 minutes are sufficient for most lipid samples. nih.gov For base-catalyzed methods, reactions can be very rapid, completing within minutes at room temperature for some lipids. nih.gov Careful monitoring is required to prevent incomplete reactions or the formation of unwanted byproducts.

| Source Material | Key Parameters Optimized | Optimal Conditions | Resulting Yield | Reference |

|---|---|---|---|---|

| General FAMEs | Temperature, H₂O₂ ratio, Acetic Acid ratio, Time | 65°C, 2.19 mol H₂O₂, 0.65 mol Acetic Acid, 6 hours | 90.98% | uitm.edu.my |

| Jatropha Oil Methyl Esters | Temperature, H₂O₂ ratio, Formic Acid ratio, Time | 70.0°C, 3.12 mol H₂O₂, 0.96 mol Formic Acid, 277 minutes | 92.89% | csic.es |

| Palm Fatty Acid Distillate Methyl Ester | Temperature, H₂O₂ ratio, Formic Acid ratio | 50°C, 4:1 H₂O₂:unsaturation, 1:1 Formic Acid:unsaturation | >98% | mpob.gov.my |

Enantioselective Synthesis Strategies for EpDPA Enantiomers

Producing a single enantiomer of an EpDPA is often desirable as biological systems typically show stereospecificity. researchgate.net Enantioselective synthesis aims to produce one enantiomer in excess over the other. pressbooks.pub

Chemoenzymatic Synthesis: A powerful strategy combines enzymatic epoxidation with chemical modification. This approach leverages the high selectivity of enzymes to create an enantiopure epoxide, which can then be chemically converted if the other enantiomer is desired. For example, the (S,R) enantiomers of 19,20- and 16,17-EpDPA can be synthesized using the P450 BM3 enzyme. researchgate.net To obtain the corresponding (R,S) enantiomers, a four-step chemical inversion sequence can be applied. This process involves:

Nucleophilic opening of the (S,R)-epoxide with 2-(phenylthio)ethanol.

Mesylation of the resulting alcohol.

Oxidation of the thioether.

Base-catalyzed elimination to form the (R,S)-epoxide.

This sequence cleanly inverts the stereochemistry without loss of enantiopurity. researchgate.net

Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, often a lipase, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.com The lipase may catalyze the hydrolysis or acylation of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high purity. While the maximum theoretical yield for the separated product is 50%, this is a widely used method for obtaining enantiopure building blocks. mdpi.com

Chiral Catalysts: As mentioned in section 2.1.1, chiral catalysts can create an asymmetric environment that favors the formation of one enantiomer. pressbooks.pub The Sharpless epoxidation is a prime example, where the choice of (R,R)- or (S,S)-diethyl tartrate as the chiral ligand dictates which enantiomer of the epoxide is produced. pressbooks.pub Similar strategies using different chiral metal complexes or organocatalysts are a major focus of modern organic synthesis. nih.gov

Enzymatic Approaches (e.g., P450 BM3-mediated Epoxidation)

Enzymatic synthesis offers a powerful route to producing epoxidized fatty acids with high selectivity, often under mild reaction conditions. Cytochrome P450 (CYP) enzymes, in particular, are known to metabolize polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) into various epoxide regioisomers, including the 4,5-epoxide. caymanchem.comwikipedia.org

One of the most studied enzymes for this purpose is Cytochrome P450 BM3 (CYP102A1), originally from the bacterium Bacillus megaterium. wikipedia.org This enzyme is valued in biotechnological applications because it is a natural fusion protein containing both the CYP domain and its necessary electron-donating cofactor, simplifying its use. wikipedia.org Wild-type P450 BM3 and its mutants can catalyze the NADPH-dependent epoxidation of PUFAs. wikipedia.orgcore.ac.uk

Research has shown that P450 BM3 stereoselectively converts eicosapentaenoic acid (EPA), a related omega-3 fatty acid, into 17(S),18(R)‐epoxyeicosatetraenoic acid. nih.gov While the primary products from the reaction of P450 BM3 with DHA are often the terminal 19,20-EDP and sub-terminal 16,17-EDP regioisomers, enzyme engineering and the use of different P450 isozymes can alter this regioselectivity. nih.govcsic.es For instance, various human CYP epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2) are known to metabolize DHA into a range of epoxydocosapentaenoic acids (EDPs), which would include the 4(5)-EpDPA isomer. wikipedia.orgwikipedia.org

The general enzymatic synthesis process involves incubating the substrate (DPA or its parent compound, DHA) with the P450 enzyme in the presence of a necessary cofactor system, such as an NADPH-regeneration system, to ensure continuous enzyme activity. core.ac.uknih.gov The resulting mixture of epoxide regioisomers must then be purified.

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | Cytochrome P450 BM3 (and its mutants) from Bacillus megaterium. | wikipedia.orgcsic.es |

| Substrates | Polyunsaturated fatty acids (PUFAs) such as EPA, DHA, and DPA. | wikipedia.orgcore.ac.uk |

| Reaction Type | NADPH-dependent mono-oxygenation (epoxidation). | wikipedia.org |

| Selectivity | Typically exhibits high regio- and stereoselectivity, though this can vary with the specific mutant and substrate. Wild-type BM3 often favors the terminal or sub-terminal double bond. | nih.govnih.gov |

| Products | Mixtures of mono-epoxide regioisomers (e.g., 19,20-EDP, 16,17-EDP from DHA). | nih.gov |

Chemical Inversion Methods for Stereochemical Control

While enzymatic methods often provide excellent stereoselectivity, chemical synthesis offers a versatile alternative for producing epoxides and controlling their stereochemistry. The formation of an epoxide ring creates two chiral centers. khanacademy.org Achieving a specific stereoisomer (enantiomer) is crucial in many biological contexts.

A key strategy for controlling stereochemistry involves the ring-opening of an existing epoxide followed by a subsequent ring-closing step that inverts the stereochemistry at one of the carbon centers. These reactions are powerful tools in organic synthesis for creating specific stereochemical relationships between adjacent functional groups. youtube.com

The general principle relies on nucleophilic attack on an epoxide ring. youtube.com

Activation : In acid-catalyzed ring-opening, the epoxide oxygen is protonated, making the carbon atoms more susceptible to nucleophilic attack.

Nucleophilic Attack : A nucleophile attacks one of the two carbons of the epoxide ring. This attack occurs from the side opposite the epoxide's C-O bond, leading to an inversion of stereochemistry at the site of attack (an SN2-type reaction). youtube.com

Intramolecular Cyclization : To form a new epoxide with inverted stereochemistry, a multi-step process is required. For example, a trans-diol can be formed by opening the initial epoxide. One hydroxyl group can then be selectively modified into a good leaving group (e.g., a tosylate). Subsequent intramolecular attack by the remaining hydroxyl group can form a new epoxide ring, inverting the stereochemistry of the carbon bearing the leaving group.

Characterization of Synthetic Purity and Regioisomeric Control

Following the synthesis of (+/-)4(5)-EpDPA methyl ester, rigorous characterization is essential to confirm its identity, purity, and isomeric composition. The synthesis of epoxides from polyunsaturated fatty acids can yield a complex mixture of regioisomers (e.g., 4,5-, 7,8-, 10,11-epoxides) and stereoisomers. wikipedia.orgnih.gov Therefore, separating and identifying the desired product is a critical step.

A common workflow for characterization involves:

Purification : The crude reaction mixture is typically subjected to chromatographic separation. Flash column chromatography using silica gel is a standard method for separating different regioisomers. nih.gov For analytical and semi-preparative separations, High-Performance Liquid Chromatography (HPLC), using both normal-phase and reverse-phase systems, is employed to isolate individual isomers with high purity. nih.gov

Identification and Structural Elucidation : Once purified, the structure of the target compound is confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to determine the molecular weight of the compound and provides fragmentation patterns that can help identify the position of the epoxide ring. nih.gov

Stereochemical Analysis : To determine the enantiomeric composition of a chiral epoxide, chiral HPLC is often used. This technique can separate the different enantiomers, allowing for the determination of enantiomeric excess (ee) in stereoselective reactions. csic.es

| Technique | Purpose | Reference |

|---|---|---|

| Flash Chromatography | Initial purification and separation of regioisomers from the crude reaction mixture. | nih.gov |

| HPLC (Normal & Reverse Phase) | High-resolution separation and purification of individual regioisomers. | nih.gov |

| LC-MS/MS | Determination of molecular weight and fragmentation analysis to help locate the epoxide position. | nih.gov |

| 1H and 13C NMR | Provides detailed information on the chemical environment of protons and carbons in the molecule. | nih.govnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Used for the complete and unambiguous assignment of the chemical structure. | nih.gov |

| Chiral HPLC | Separation of enantiomers to determine stereochemical purity (enantiomeric excess). | csic.es |

Biochemical Conversion and Metabolic Transformation of Epoxydocosapentaenoic Acids Epdpas

Regeneration of the Active Free Acid: (±)4(5)-EpDPA from its Methyl Ester

The methyl ester form of (±)4(5)-EpDPA serves as a more stable precursor for handling and storage. However, for biological activity and further metabolic processing, it must be converted back to its active free acid form, (±)4(5)-EpDPA. This is typically achieved through alkaline hydrolysis, a process also known as saponification.

Mechanism of Alkaline Hydrolysis

Alkaline hydrolysis of (±)4(5)-EpDPA methyl ester is a nucleophilic acyl substitution reaction. The process is initiated by the attack of a hydroxide (B78521) ion (OH⁻) from an alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), on the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the methoxide (B1231860) leaving group (⁻OCH₃). The methoxide ion then deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. In the final step, acidification of the reaction mixture protonates the carboxylate salt to generate the free fatty acid, (±)4(5)-EpDPA. This reaction is generally irreversible, especially when an excess of the base is used, as the final deprotonation step drives the equilibrium towards the products.

Optimization of Hydrolysis Protocols for Biological Applications

The presence of the chemically sensitive epoxide ring in (±)4(5)-EpDPA necessitates careful optimization of hydrolysis conditions to prevent its degradation. For biological applications where the integrity of the epoxide is crucial for activity, mild saponification methods are preferred. Key parameters that are optimized include the choice and concentration of the base, reaction temperature, and duration.

| Parameter | Condition | Rationale |

| Base | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | LiOH is often favored for its gentler nature compared to NaOH or KOH, reducing the risk of epoxide ring opening. |

| Solvent | A mixture of an organic solvent (e.g., tetrahydrofuran, THF) and water | This ensures the solubility of the lipid ester while providing the aqueous environment for the hydroxide ions. |

| Temperature | Room temperature or lower (e.g., 4°C) | Lower temperatures are employed to minimize the rate of potential side reactions, including the degradation of the epoxide. |

| pH Control | Careful and slow acidification | After the reaction, the pH is carefully adjusted to neutral or slightly acidic to protonate the carboxylate without causing acid-catalyzed degradation of the epoxide. |

| Inert Atmosphere | Reactions performed under an inert gas (e.g., argon or nitrogen) | This minimizes oxidation of the polyunsaturated fatty acid backbone. |

By carefully controlling these conditions, researchers can achieve high yields of the active (±)4(5)-EpDPA free acid, ensuring its suitability for subsequent biological assays and metabolic studies.

Enzymatic Biotransformation of Epoxydocosapentaenoic Acids (EpDPAs)

Once in its free acid form, (±)4(5)-EpDPA is subject to further enzymatic transformations within the cell. These metabolic pathways play a critical role in modulating the biological activity and signaling functions of EpDPAs.

Conversion to Diol Metabolites via Soluble Epoxide Hydrolase (sEH) Activity

A primary metabolic fate of EpDPAs is their rapid conversion to the corresponding vicinal diols, in this case, 4,5-dihydroxydocosapentaenoic acid (4,5-DiHDPA), through the action of soluble epoxide hydrolase (sEH). This enzyme is ubiquitously expressed in various tissues and plays a key role in regulating the cellular levels of epoxy fatty acids. The hydrolysis of the epoxide to a diol generally leads to a significant reduction or complete loss of the biological activities associated with the parent epoxide. Therefore, sEH is a critical determinant of the in vivo efficacy of EpDPAs. The development of sEH inhibitors is a therapeutic strategy aimed at increasing the bioavailability and enhancing the beneficial effects of endogenous epoxy fatty acids like EpDPAs.

Exploration of Other Potential Metabolic Pathways (e.g., Lipoxygenase pathways)

Beyond sEH-mediated hydrolysis, EpDPAs, as derivatives of DHA, are also potential substrates for other oxidative enzymes, such as lipoxygenases (LOX). The LOX pathway is a major route for the metabolism of polyunsaturated fatty acids, leading to the formation of a variety of signaling molecules. Research has shown that DHA can be metabolized by 12/15-lipoxygenase to form epoxide intermediates that are subsequently converted to dihydroxy derivatives. nih.govnih.gov This suggests that EpDPAs themselves could be further metabolized by LOX enzymes. This interaction could lead to the formation of novel, biologically active metabolites, adding another layer of complexity to the metabolic network of DHA-derived lipid mediators. Further research is needed to fully elucidate the specific interactions between EpDPAs and various LOX isoforms and to characterize the functional roles of the resulting metabolites.

Interplay Between EpDPA Metabolism and Broader Lipid Metabolic Networks

The metabolism of EpDPAs is intricately linked with broader lipid metabolic and signaling networks. As transient signaling molecules, the generation and degradation of EpDPAs are tightly regulated and integrated with other lipid pathways.

Mechanistic Investigations of Epoxydocosapentaenoic Acids Epdpas

Elucidation of Cellular and Subcellular Targets of EpDPAs

The cellular and subcellular targets of EpDPAs are diverse and contribute to their wide range of biological effects. As lipid mediators, they can act as short-lived signaling agents that regulate the function of their parent cells or nearby cells. One of the key findings is that EpDPAs can inhibit angiogenesis, primary tumor growth, and metastasis. nih.gov A potential cellular target for this antiangiogenic effect is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Treatment with 19,20-EpDPA has been shown to dramatically inhibit VEGF-induced VEGFR2 phosphorylation in endothelial cells, suggesting a direct interaction with this critical signaling receptor in the angiogenesis pathway. nih.gov

The subcellular localization of these interactions is presumed to be at the plasma membrane where VEGFR2 is located. Upon binding to their targets, EpDPAs can initiate a cascade of intracellular events. However, the precise subcellular distribution of EpDPAs and their direct binding partners are still areas of ongoing investigation.

Interactions with Key Enzymatic Systems and Receptors

The biological activity and signaling lifespan of EpDPAs are tightly regulated by their interactions with specific enzymatic systems.

A primary pathway for the metabolism and inactivation of EpDPAs is through the action of soluble epoxide hydrolase (sEH). nih.gov This enzyme converts the epoxide group of EpDPAs into the corresponding, and generally less biologically active, diols. nih.gov EpDPAs are known to be highly efficient substrates for sEH. nih.gov The rapid metabolism by sEH means that EpDPAs are typically short-lived signaling molecules in vivo. nih.gov

Inhibition of sEH has been shown to stabilize the levels of EpDPAs, thereby enhancing and prolonging their biological effects, such as the inhibition of tumor growth and metastasis. nih.gov While it is established that EpDPAs are substrates for sEH, detailed studies on the specific interactions with the different domains of the sEH enzyme for the (+/-)4(5)-EpDPA regioisomer are not extensively documented in the available literature.

EpDPAs are synthesized from DHA by the action of cytochrome P450 (CYP) epoxygenases. nih.gov Various isoforms of CYP enzymes can metabolize polyunsaturated fatty acids to their corresponding epoxides. The specific CYP isoforms involved in the generation of the 4(5)-epoxide of DPA have not been definitively identified in the provided search results. The interaction is one of substrate and enzyme, where DHA is converted to various EpDPA regioisomers, including 4,5-EpDPA. The expression and activity of these CYP enzymes can, therefore, dictate the local concentration and biological effects of EpDPAs.

Modulation of Intracellular Signaling Pathways by EpDPAs

The biological effects of EpDPAs are mediated through their ability to modulate various intracellular signaling pathways.

While direct evidence linking (+/-)4(5)-EpDPA methyl ester to the Mitogen-Activated Protein Kinase (MAPK) pathway is not available in the current search results, the broader family of epoxy fatty acids has been implicated in MAPK signaling. For instance, some epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid, can activate the p38 MAPK pathway. Given the structural similarities and shared metabolic pathways between EETs and EpDPAs, it is plausible that EpDPAs may also influence MAPK signaling. However, specific studies on (+/-)4(5)-EpDPA and its effect on the phosphorylation of key MAPK components like ERK, JNK, and p38 are needed to confirm this.

The interaction of EpDPAs with other significant signaling cascades is an emerging area of research.

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate gene expression involved in metabolism and inflammation. While direct binding and activation of PPARs by (+/-)4(5)-EpDPA have not been demonstrated, other related omega-3 fatty acid derivatives have been shown to activate PPAR signaling. For example, eicosapentaenoic acid (EPA) can activate PPARγ. This suggests a potential, yet unconfirmed, role for EpDPAs in modulating PPAR-mediated gene transcription.

AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. Some studies have shown that cytochrome P450 epoxygenase-derived metabolites of EPA and DHA, such as 17,18-EpETE and 19,20-EpDPE, can promote thermogenesis through a GPR120-AMPKα signaling pathway. nih.gov This indicates that EpDPAs could potentially activate AMPK signaling, which would have significant implications for cellular metabolism. However, direct evidence for the effect of (+/-)4(5)-EpDPA on AMPK activation is lacking.

Janus kinase-signal transducer and activator of transcription (JAK-STAT): The JAK-STAT pathway is critical for cytokine signaling and immune responses. There is currently no direct evidence from the provided search results to suggest that (+/-)4(5)-EpDPA or other EpDPAs modulate the JAK-STAT signaling pathway. Further research is required to explore any potential interactions.

In Vitro Research Models for Studying EpDPA Biological Activity

In vitro research models are fundamental tools for elucidating the biological activities of lipid mediators such as epoxydocosapentaenoic acids (EpDPAs). These models, which utilize cells grown in a controlled laboratory setting, allow for detailed investigations into the molecular mechanisms through which these compounds exert their effects. While published research specifically detailing the biological activity of the methyl ester form, this compound, is not currently available, studies on the parent compound, 4(5)-EpDPA, and other epoxy fatty acids provide a framework for the types of in vitro models and assays that are instrumental in this area of research. caymanchem.com The methyl ester is generally used as a more stable precursor for handling and delivery, with the expectation that it is hydrolyzed to the active free acid within the cellular environment.

Application of Cellular Assays for Functional Characterization

The functional characterization of EpDPAs in vitro involves a variety of cellular assays designed to probe specific biological processes. These assays are selected based on the hypothesized or known physiological roles of these molecules. Common applications include the use of cell lines that are relevant to the biological system of interest, such as endothelial cells for studying vascular effects, immune cells for investigating inflammation, or cancer cell lines for exploring roles in cell proliferation and survival.

Common Cellular Assays for Functional Characterization:

| Assay Type | Purpose | Example Application |

| Cell Viability Assays | To determine the effect of the compound on cell survival and proliferation. | Measuring changes in the metabolic activity of cells treated with the compound. |

| Reporter Gene Assays | To investigate the activation or inhibition of specific signaling pathways. | Quantifying the expression of a reporter gene linked to a promoter of interest. |

| Enzyme-Linked Immunosorbent Assays (ELISAs) | To measure the secretion of specific proteins, such as cytokines or growth factors. | Assessing the anti-inflammatory effects by measuring the reduction of pro-inflammatory cytokine secretion. |

| Migration and Invasion Assays | To evaluate the impact on cell motility. | Observing the movement of cells across a membrane in response to the compound. |

These assays provide quantitative data on the functional consequences of cellular exposure to EpDPAs, offering insights into their potential therapeutic applications.

Assessment of Specific Cellular Responses to EpDPA Exposure

Upon exposure to EpDPAs, a multitude of specific cellular responses can be assessed to understand their mechanism of action. These responses can range from changes in gene expression to alterations in protein activity and downstream cellular functions.

Key Cellular Responses and Methods of Assessment:

| Cellular Response | Method of Assessment | Detailed Research Findings |

| Modulation of Inflammatory Pathways | Measurement of pro-inflammatory and anti-inflammatory markers. | Studies on related epoxy fatty acids have demonstrated the ability to reduce the expression of adhesion molecules on endothelial cells, thereby inhibiting the recruitment of inflammatory cells. |

| Regulation of Cell Signaling Cascades | Western blotting to detect phosphorylation status of key signaling proteins. | Research has shown that certain epoxy fatty acids can activate signaling pathways such as the peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolism and inflammation. |

| Impact on Oxidative Stress | Measurement of reactive oxygen species (ROS) production and antioxidant enzyme activity. | In vitro studies have indicated that some epoxy fatty acids can mitigate oxidative stress by upregulating the expression of antioxidant genes. |

| Effects on Apoptosis | Flow cytometry analysis of cells stained with markers of apoptosis. | Investigations into the role of related compounds in cancer biology have explored their potential to induce or inhibit apoptosis in tumor cells. |

The collective findings from these specific cellular response assessments contribute to a comprehensive understanding of the biological significance of EpDPAs and pave the way for further in vivo and clinical investigations.

Structure Activity Relationship Sar Studies of Epoxydocosapentaenoic Acids and Analogs

Impact of Epoxide Stereochemistry on EpDPA Biological Activity

The stereochemistry of the epoxide ring is a critical determinant of the biological activity of chiral natural products. nih.govresearchgate.net In the case of EpDPAs, the epoxidation of a specific double bond in the DHA precursor can result in two enantiomers (e.g., 19(R),20(S)-EpDPA and 19(S),20(R)-EpDPA). These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic stabilities. nih.gov This stereospecificity arises from the distinct three-dimensional arrangements of the molecules, which dictates how they interact with their biological targets, such as enzymes and receptors. nih.govnih.gov

The differential activity between enantiomers is a well-established principle in pharmacology. researchgate.net For instance, one enantiomer may bind with high affinity to a receptor, while the other may be significantly less active or even inactive. This is because the binding pockets of proteins are chiral environments, and a precise stereochemical arrangement is often required for optimal interaction. Similarly, the catalytic sites of enzymes like soluble epoxide hydrolase (sEH) can show stereoselectivity, metabolizing one enantiomer at a different rate than the other. While specific comparative activity data for the enantiomers of 4(5)-EpDPA are not extensively detailed in the literature, the principle remains fundamental to the entire class of epoxy fatty acids. The development of asymmetric total synthesis routes has been crucial for accessing individual, enantiomerically pure EpDPA isomers, enabling detailed investigation into their distinct biological roles. nih.govnih.gov

Influence of Fatty Acid Chain Length and Double Bond Position on Oxylipin Function

The biological function of epoxy-oxylipins is profoundly influenced by the length of the fatty acid carbon backbone and the specific location of the epoxide ring. EpDPAs, derived from the 22-carbon DHA, are structurally distinct from other well-studied epoxy fatty acids like epoxyeicosatrienoic acids (EETs), which are metabolites of the 20-carbon arachidonic acid (ARA). nih.govresearchgate.net This two-carbon difference in chain length can alter the molecule's physical properties, receptor binding affinity, and substrate suitability for metabolic enzymes.

The position of the epoxide along the acyl chain is a particularly critical factor for metabolism by soluble epoxide hydrolase (sEH), the primary enzyme responsible for inactivating these signaling lipids. nih.gov Studies have shown that sEH exhibits a clear preference for epoxides located towards the center of the fatty acid chain. Its catalytic activity significantly decreases when the epoxide is positioned too close to either the carboxyl group (alpha-end) or the terminal methyl group (omega-end). This preference is attributed to the structure of the sEH active site, which features hydrophobic pockets that accommodate the lipid chains on either side of the catalytic residues. For EpDPAs, this means that regioisomers like 10,11-EpDPA or 13,14-EpDPA are likely hydrolyzed more rapidly than those at the chain's extremities, such as 4,5-EpDPA or 19,20-EpDPA. This differential rate of inactivation implies that the biological effects of terminal EpDPA regioisomers may be more prolonged in vivo.

| Epoxy Fatty Acid (Precursor) | Chain Length | Epoxide Position | Relative Rate of sEH Hydrolysis |

|---|---|---|---|

| 14,15-EET (ARA) | 20 Carbons | Central | High |

| 11,12-EET (ARA) | 20 Carbons | Central | High |

| 16,17-EpDPA (DHA) | 22 Carbons | Omega-proximal | Medium |

| 19,20-EpDPA (DHA) | 22 Carbons | Terminal (ω-3) | Low |

| 4,5-EpDPA (DHA) | 22 Carbons | Carboxyl-proximal | Low |

Design and Synthesis of EpDPA Mimics and Analogs for Mechanistic Probing

The inherent chemical and metabolic instability of natural EpDPAs presents a challenge for studying their biological functions. mdpi.com To overcome this, researchers design and synthesize more robust mimics and analogs. These synthetic strategies aim to retain the key structural features necessary for biological activity while improving stability, thereby creating valuable tools for probing the mechanisms of action of EpDPAs. nih.gov

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. cambridgemedchemconsulting.comu-tokyo.ac.jpnih.gov In the context of EpDPAs, a primary goal of bioisosteric replacement is to substitute the labile epoxide ring with a more metabolically stable mimic that preserves the parent molecule's size, shape, and electronic properties.

One common bioisosteric replacement for an epoxide is a cyclopropane (B1198618) ring. epa.govresearchgate.net The cyclopropyl (B3062369) group is sterically similar to the three-membered epoxide ring but is resistant to the hydrolytic action of sEH. Other modifications can target the carboxylic acid moiety. The carboxylate group is crucial for the activity of many lipid mediators, but it can also limit cell permeability and oral bioavailability. Replacing the carboxylic acid with bioisosteres such as a tetrazole or hydroxamic acid can modulate these properties while maintaining the potential for key interactions with target receptors. nih.govdrughunter.com These strategies have been successfully applied in the development of potent sEH inhibitors and can be adapted to create stable EpDPA mimetics. nih.gov

The synthesis of modified analogs, particularly through isotopic labeling, is a powerful tool for mechanistic studies. europa.eu Deuterium (D), a stable heavy isotope of hydrogen, can be strategically incorporated into the EpDPA molecule. princeton.edu Replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond at a site of enzymatic attack can slow the rate of metabolism. cambridgemedchemconsulting.com This phenomenon, known as the kinetic isotope effect, can be exploited to create EpDPA analogs with enhanced metabolic stability against sEH-mediated hydrolysis or other oxidative pathways. These deuterated analogs are invaluable for quantifying metabolic pathways and can serve as internal standards in mass spectrometry-based analyses. europa.euprinceton.edu

Beyond deuteration, synthetic chemistry allows for a wide range of modifications to the EpDPA scaffold. nih.govnih.gov The number and position of the double bonds can be altered, or the length of the fatty acid chain can be truncated or extended. nih.gov The carboxylic acid can be converted to various amides or esters to modify the compound's polarity and pharmacokinetic properties. nih.govnih.gov These synthetic analogs are essential for systematically exploring the SAR of EpDPAs and identifying the precise structural elements required for interaction with specific biological targets. mdpi.com

Computational Approaches to Predict Ligand-Target Interactions and Guide SAR

Computational chemistry provides powerful tools to rationalize observed SAR and guide the design of new, more potent, and selective analogs. nih.gov By modeling the interactions between ligands like EpDPAs and their protein targets, researchers can gain insight into the molecular basis of biological activity.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netacgpubs.org This method is widely used to study how epoxy fatty acids and their analogs bind to the active site of enzymes like soluble epoxide hydrolase (sEH). nih.gov

In a typical docking simulation, the three-dimensional structure of the target protein (often obtained from X-ray crystallography) is used as a template. The EpDPA analog is then computationally "placed" into the enzyme's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with more negative scores generally indicating a more favorable interaction. researchgate.netresearchgate.net

These simulations can reveal key molecular interactions, such as hydrogen bonds between the ligand's epoxide or carboxylate group and specific amino acid residues in the enzyme's catalytic site (e.g., Tyr383, Tyr466, and Asp335 in sEH). acgpubs.orgnih.gov Docking can also highlight important hydrophobic interactions between the lipid tail and nonpolar residues lining the active site pocket. By comparing the docking scores and predicted binding modes of a series of analogs, researchers can develop hypotheses to explain their differential activities and rationally design new molecules with improved binding affinity and inhibitory potency. researchgate.net

| Compound | Key Structural Feature | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| 13,14-EpDPA | Natural Substrate (Central Epoxide) | -9.5 | H-bonds with Tyr383, Asp335; Hydrophobic chain interactions |

| 19,20-EpDPA | Natural Substrate (Terminal Epoxide) | -7.8 | Suboptimal fit in hydrophobic tunnel; weaker interactions |

| 13,14-Cyclopropane-DPA | Epoxide Bioisostere (Stable) | -7.2 | Lacks key H-bond acceptor; binds as inhibitor |

| 13,14-EpDPA-tetrazole | Carboxylate Bioisostere | -9.2 | Maintains key interactions via tetrazole ring |

Homology Modeling and Structural Insights into Enzyme Binding

Homology modeling, a computational technique to determine the three-dimensional structure of a protein, has been instrumental in understanding the binding of epoxydocosapentaenoic acid (EDPA) analogs to their metabolic enzymes. scilit.com This approach is particularly crucial for enzymes like soluble epoxide hydrolase (sEH), which plays a key role in the degradation of epoxy fatty acids, including EDPAs. escholarship.org By constructing a 3D model of the enzyme's catalytic domain, researchers can simulate the docking of ligands such as (+/-)4(5)-EpDPA methyl ester and its analogs to predict binding affinities and identify key molecular interactions.

Structural insights derived from such models, often validated by X-ray crystallography of related compounds, reveal the specific amino acid residues that form the binding pocket and interact with the ligand. nih.govebi.ac.uk For epoxy fatty acids, the binding to sEH is primarily dictated by the shape and electrostatic properties of the catalytic cavity. The epoxide moiety of the ligand is positioned to interact with the catalytic triad (B1167595) of the enzyme, which is a hallmark of the α/β-hydrolase fold family to which sEH belongs. nih.gov

The binding of inhibitors and substrates to sEH involves interactions with several key residues within the active site. These interactions often include hydrogen bonds with residues such as Asp335, which acts as the nucleophile, and Tyr383 and Tyr466, which help to polarize the epoxide ring for nucleophilic attack. nih.gov The long aliphatic chain of the fatty acid ester is accommodated within a hydrophobic tunnel in the enzyme. Variations in the structure of the ester group and the fatty acid chain can significantly influence the binding orientation and affinity.

Interactive Data Table: Key Amino Acid Residues in sEH Active Site Interacting with Epoxy Fatty Acid Analogs

| Residue | Type of Interaction | Role in Binding |

| Asp335 | Covalent Intermediate | Nucleophilic attack on the epoxide carbon. |

| Tyr383 | Hydrogen Bonding | Polarization of the epoxide ring. |

| Tyr466 | Hydrogen Bonding | Stabilization of the transition state. |

| Phe497 | Hydrophobic Interaction | Accommodation of the aliphatic tail. |

| Trp336 | Hydrophobic Interaction | Forms part of the hydrophobic binding tunnel. |

| Met419 | Hydrophobic Interaction | Contributes to the shape of the binding pocket. |

The structural models also highlight the presence of two main branches within the sEH binding pocket, often referred to as the short and long branches. ebi.ac.uk The specific conformation adopted by the ligand determines which branch its acyl chain occupies. For a molecule like this compound, the docosapentaenoic acid chain would be expected to occupy the long, hydrophobic tunnel. The methyl ester group, being relatively small, would likely be positioned near the entrance of the active site.

The insights gained from homology modeling and structural studies are pivotal for the design of more potent and selective sEH inhibitors. By understanding the precise nature of the enzyme-ligand interactions, medicinal chemists can rationally design analogs with modified functionalities that enhance binding affinity and improve metabolic stability, a key consideration for the development of therapeutic agents.

Future Research Directions and Translational Perspectives for Epoxydocosapentaenoic Acid Research

Identification of Novel Biological Roles and Signaling Axes for EpDPAs

While initial studies have identified EpDPAs as having anti-inflammatory, pain-resolving, and anti-angiogenic properties, a vast landscape of their biological functions remains to be explored. wikipedia.org Future research will need to focus on identifying novel roles and the intricate signaling pathways through which EpDPAs exert their effects.

Key areas for investigation include their influence on metabolic regulation, immune cell differentiation, and tissue regeneration. For instance, studies have suggested that EpDPAs can modulate brown adipocyte differentiation and thermogenesis, indicating a potential role in combating obesity and related metabolic disorders. nih.gov The molecular mechanisms underlying these effects, including the specific receptors and downstream signaling cascades, are yet to be fully elucidated.

The interaction of EpDPAs with various receptor systems is a critical area of future study. While some effects have been linked to receptors like peroxisome proliferator-activated receptors (PPARs) and the vascular endothelial growth factor receptor 2 (VEGFR2), a comprehensive understanding of their receptor pharmacology is lacking. nih.govpnas.org Identifying specific G-protein coupled receptors (GPCRs) or other nuclear receptors that are directly activated by different EpDPA regioisomers could unveil novel therapeutic targets. Elucidating these signaling axes will be fundamental to understanding the full spectrum of EpDPA bioactivity. nih.gov

Table 1: Investigated Biological Roles of EpDPAs

| Biological Role | Key Findings | Potential Signaling Pathways |

|---|---|---|

| Anti-inflammation | Suppression of pro-inflammatory mediators. wikipedia.org | Modulation of NF-κB signaling, PPARγ activation. nih.gov |

| Analgesia | Reduction of inflammatory and neuropathic pain. nih.gov | Interaction with transient receptor potential (TRP) channels. researchgate.net |

| Anti-angiogenesis | Inhibition of VEGF-induced endothelial cell migration and proliferation. pnas.org | Downregulation of VEGFR2 phosphorylation. pnas.org |

| Vasodilation | Contribution to antihypertensive effects. escholarship.org | Modulation of endothelial function. |

| Metabolic Regulation | Promotion of brown adipocyte differentiation and mitochondrial respiration. nih.gov | Activation of PPARγ. nih.gov |

Development of Selective Modulators of EpDPA Synthesis and Metabolism

The biological activity of EpDPAs is tightly controlled by their synthesis via CYP epoxygenases and their rapid degradation by soluble epoxide hydrolase (sEH) into less active diols (dihydroxydocosapentaenoic acids or DiHDPAs). wikipedia.orgnih.gov A key therapeutic strategy is to increase the endogenous levels of beneficial EpDPAs.

Future research will focus on developing selective modulators for the enzymes involved in this pathway. While numerous potent and selective sEH inhibitors have been developed, there is still a need for tissue-specific inhibitors to minimize potential off-target effects. frontiersin.org The development of compounds that can selectively inhibit sEH in specific organs like the kidney, heart, or brain could offer more targeted therapeutic benefits. frontiersin.org

Furthermore, exploring ways to selectively induce the CYP enzymes responsible for producing specific, more potent EpDPA regioisomers is another promising avenue. mdpi.com Different CYP isoforms (e.g., CYP2C and CYP2J subfamilies) can produce different EpDPA isomers, which may have distinct biological activities. mdpi.comresearchgate.net Developing isoform-selective CYP inducers could allow for the targeted enhancement of specific beneficial EpDPAs.

Additionally, creating dual-function inhibitors, such as compounds that inhibit both sEH and another pro-inflammatory enzyme like cyclooxygenase-2 (COX-2), represents an innovative approach to synergistically combat inflammation and pain. nih.govfrontiersin.org

Table 2: Key Enzymes in EpDPA Metabolism and Strategies for Modulation

| Enzyme | Function | Modulatory Strategy | Therapeutic Goal |

|---|---|---|---|

| Cytochrome P450 (CYP) Epoxygenases | Synthesis of EpDPAs from DHA. nih.gov | Selective induction of specific CYP isoforms. | Increase production of specific, highly active EpDPA regioisomers. |

| Soluble Epoxide Hydrolase (sEH) | Degradation of EpDPAs to DiHDPAs. nih.gov | Pharmacological inhibition (sEH inhibitors). nih.gov | Stabilize and increase endogenous levels of active EpDPAs. |

Integration with Systems Biology and Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

To fully comprehend the complex roles of EpDPAs, future research must integrate systems biology and multi-omics approaches. researchgate.netnih.gov These strategies allow for a holistic view of the biological impact of these lipid mediators, moving beyond single-pathway analyses. frontiersin.org

Lipidomics and metabolomics are particularly crucial for this endeavor. nih.govnih.gov These platforms can provide a comprehensive profile of the changes in lipid and metabolite landscapes in response to elevated EpDPA levels, either through supplementation or sEH inhibition. researchgate.netscienceopen.com This can help identify novel downstream signaling molecules and metabolic pathways affected by EpDPAs. For example, oxylipin profiling has revealed that administration of a specific EpDPA can affect not only other P450 pathway metabolites but also prostaglandins (B1171923). escholarship.org

Integrating these lipidomic and metabolomic datasets with transcriptomic and proteomic data will provide a multi-layered understanding of the cellular response to EpDPAs. mdpi.com This systems-level view can help construct detailed network models of EpDPA action, identifying key nodes and pathways that could be targeted for therapeutic intervention. nih.gov Such an approach is essential for understanding the intricate cross-talk between the CYP-epoxygenase pathway and other major lipid signaling pathways, like those involving cyclooxygenases and lipoxygenases. mdpi.com

Exploration of EpDPAs in Preclinical Models of Disease Pathophysiology (e.g., inflammation, neuroprotection, cardiovascular)

While initial preclinical studies have been promising, further exploration of EpDPAs and sEH inhibitors in a wider range of disease models is necessary to translate these findings to the clinic.

Inflammation: EpDPAs have demonstrated potent anti-inflammatory effects. Future studies should utilize more complex and chronic models of inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis, to evaluate the long-term efficacy and mechanisms of EpDPA-based therapies. nih.govtranspharmation.com

Neuroprotection: Given the high concentration of DHA in the brain, its metabolites, the EpDPAs, are of significant interest in neurological health. nih.gov Preclinical models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease are critical for evaluating the neuroprotective potential of stabilizing endogenous EpDPAs. dntb.gov.uanih.govnih.govmdpi.com Research suggests that CYP metabolites of polyunsaturated fatty acids can be beneficial in several neurodegenerative conditions. nih.gov

Cardiovascular Disease: EpDPAs have been shown to have vasodilatory and antihypertensive effects. escholarship.org Their potential should be further investigated in preclinical models of atherosclerosis, heart failure, and myocardial infarction. nih.gov Studies have already indicated that increasing EpDPA levels can lower blood pressure in angiotensin-II-dependent hypertension, suggesting a promising role in cardiovascular medicine. escholarship.org

Table 3: Summary of Preclinical Evidence and Future Directions for EpDPAs

| Disease Area | Current Preclinical Findings | Future Research Focus |

|---|---|---|

| Inflammation | Reduction of acute inflammation and inflammatory pain. nih.govtranspharmation.com | Evaluation in chronic inflammatory disease models (e.g., IBD, arthritis). nih.govnih.gov |

| Neuroprotection | Protective effects in models of neuroinflammation. nih.gov | Investigation in models of stroke, TBI, and neurodegenerative diseases. dntb.gov.uamdpi.comnih.gov |

| Cardiovascular Disease | Antihypertensive effects in models of hypertension. escholarship.org | Assessment in models of atherosclerosis, heart failure, and ischemic heart disease. nih.govnih.gov |

Q & A

Q. What metadata standards apply to (±)4(5)-EpDPA research data?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR/HPLC files, instrument calibration logs, and hydrolysis protocol videos in repositories like Zenodo or Figshare. Use domain-specific metadata schemas (e.g., ISA-Tab for omics) where applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.